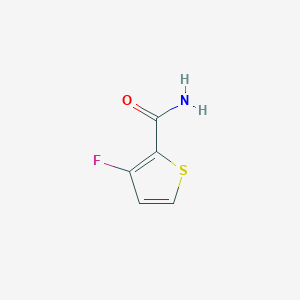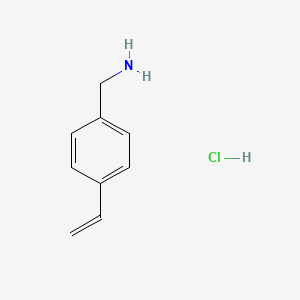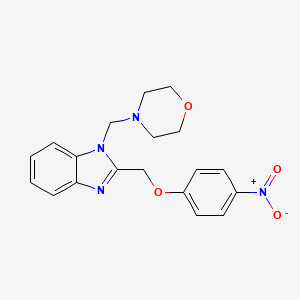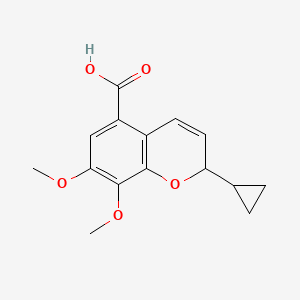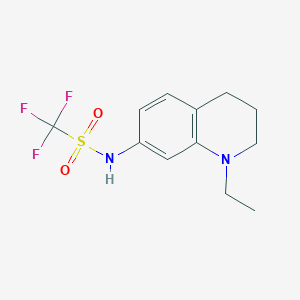![molecular formula C17H10ClN3O2 B3194431 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione CAS No. 84459-37-0](/img/structure/B3194431.png)
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione typically involves a multi-component reaction. One efficient method is the one-pot three-component condensation of 4-chloroaniline, aromatic aldehyde, and barbituric acid. This reaction is often carried out using low transition temperature mixtures as solvents, which are considered environmentally friendly . The reaction conditions usually involve refluxing the mixture in acetic acid or a combination of acetic acid and dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the adoption of green chemistry principles, such as the use of recyclable solvents and catalysts, is becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydropyrimidoquinoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, the compound can induce apoptosis (programmed cell death) by activating certain pathways and inhibiting DNA repair enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Arylpyrimido[4,5-b]quinoline-2,4-diones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
5-Deazaflavins: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and phenyl groups contribute to its distinct reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
84459-37-0 |
|---|---|
Molekularformel |
C17H10ClN3O2 |
Molekulargewicht |
323.7 g/mol |
IUPAC-Name |
8-chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-7-6-10-8-13-15(19-17(23)20-16(13)22)21(14(10)9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22,23) |
InChI-Schlüssel |
KUZXWHQMNCGRQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


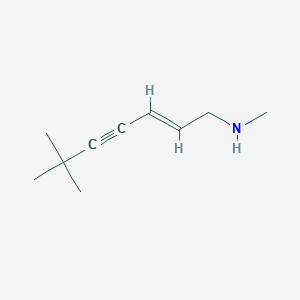
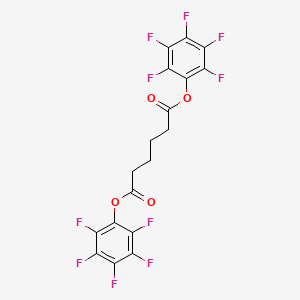
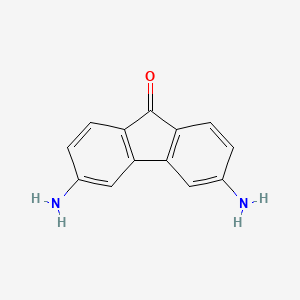
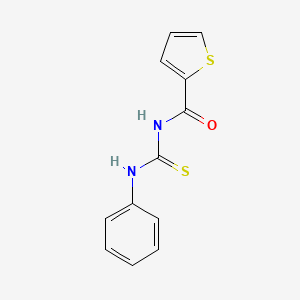
![Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane](/img/structure/B3194395.png)
